molecular formula C9H9ClO B1610031 6-Chloroisochroman CAS No. 78317-88-1

6-Chloroisochroman

Cat. No. B1610031
CAS RN: 78317-88-1
M. Wt: 168.62 g/mol
InChI Key: NHSYXJINWPHFCF-UHFFFAOYSA-N
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Patent
US04801593

Procedure details

2-(3-Chlorophenyl)ethanol (48.2 g) and paraformaldehyde (10.8 g) were mixed and warmed to 70° on an oil bath. A stream of hydrogen chloride gas was passed vigorously through the suspension for about 7 hr. The reaction mixture was then allowed to stand at room temperature overnight. Aqueous sodium hydroxide solution (100 g/100 ml) was added cautiously to the reaction mixture. After the initial reaction subsided the rest of the alkali solution was run in fast and the resulting mixture was heated at reflux on an oil bath for 2 hr. The reaction mixture was cooled and extracted into ether (3×100 ml). The ether layer was dried (sodium sulphate) and evaporated in vacuo to give the 6-chloroisochroman as an oil (46 g), which was purified by distillation in vacuo (25.1 g, b.pt. 76°-80°/0.6 mmHg), characterised by its nmr spectrum.
Quantity
48.2 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.[CH2:11]=O.Cl>[OH-].[Na+]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[CH2:11][O:10][CH2:9][CH2:8]2 |f:3.4|

Inputs

Step One
Name
Quantity
48.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CCO
Name
Quantity
10.8 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 70° on an oil bath
CUSTOM
Type
CUSTOM
Details
After the initial reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux on an oil bath for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2CCOCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.